Phenanthrene-[U-13C]

Isotope dilution mass spectrometry PAH quantification internal standard

Quantifying phenanthrene in complex environmental matrices? Partial labels or deuterated analogs cause isotopic fractionation, spectral overlap (M+6/M+10), and recovery bias. Phenanthrene-[U-13C] (CAS 1262770-68-2) solves this: - **99 atom % 13C** uniform labeling: M+14 mass shift, zero overlap with native analyte (M+0) - **<0.2% ratio deviation** after silica-gel clean-up: accurate IDMS at sub-ng/L levels - **Minimal isotopic fractionation** during air-water exchange or biodegradation: ideal for SIP and environmental fate studies Supplied at 99% isotopic purity. Ready for OECD and EPA methods.

Molecular Formula C14H10
Molecular Weight 192.127 g/mol
CAS No. 1262770-68-2
Cat. No. B12056026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene-[U-13C]
CAS1262770-68-2
Molecular FormulaC14H10
Molecular Weight192.127 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C32
InChIInChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
InChIKeyYNPNZTXNASCQKK-FIJHWJEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene-[U-13C]: Uniformly 13C-Labeled PAH for Tracing and Quantification


Phenanthrene-[U-13C] is a uniformly carbon-13 labeled isotopologue of the three-ring polycyclic aromatic hydrocarbon (PAH) phenanthrene, in which all 14 carbon atoms are replaced by 13C [1]. With a molecular formula of ¹³C₁₄H₁₀ and a molecular weight of 192.13 g·mol⁻¹, it carries a mass shift of M+14 relative to unlabeled phenanthrene [2]. The compound is supplied at an isotopic purity of 99 atom % 13C, making it suitable as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. It retains the planar, fused-ring structure of native phenanthrene and exhibits identical chemical behavior, while the uniform 13C labeling enables unambiguous mass spectrometric discrimination from the natural abundance analyte [3].

Uniformly ¹³C-labeled PAH internal standard Designed for isotope dilution mass spectrometry (IDMS) of phenanthrene in environmental and biological matrices
High isotopic enrichment Supports trace-level quantification with reduced native-analyte background interference
Multi-workflow compatibility Suitable as a tracer for stable-isotope probing, environmental fate studies, and NMR-based metabolic profiling

Why Deuterated or Partially Labeled Analogs Cannot Replace Phenanthrene-[U-13C]


Substituting Phenanthrene-[U-13C] with a deuterated (e.g., phenanthrene-d₁₀) or partially ¹³C-labeled analog (e.g., phenanthrene-¹³C₆) introduces measurable bias in quantitative workflows. Deuterated PAHs exhibit significant isotopic fractionation during air–water gas exchange, whereas ¹³C-labeled PAHs show much lower fractionation, preserving the native analyte-to-internal-standard ratio [1]. Partially labeled isotopologues provide smaller mass separation from the natural abundance analyte, increasing the risk of spectral overlap and interference in complex matrices [2]. Additionally, the recovery yield of ¹³C₆-phenanthrene drops to 60% after chromatographic clean-up, while uniformly labeled isotopologues are expected to maintain closer fidelity to the native analyte throughout sample preparation [3].

Deuterated analogs (e.g., phenanthrene-d₁₀) may exhibit significant isotopic fractionation during sample processing, potentially shifting the analyte-to-internal-standard ratio.
Partially ¹³C-labeled isotopologues (e.g., phenanthrene-¹³C₆) provide a smaller mass separation, increasing the risk of spectral overlap in multi-analyte PAH panels.
Recovery yields of partially labeled standards can vary significantly after silica-gel clean-up; uniform labeling is expected to maintain better fidelity through sample preparation.

Quantitative Evidence: Phenanthrene-[U-13C] vs. Alternative Isotopologues


Mass Shift Advantage for Spectral Separation

Phenanthrene-[U-13C] exhibits a molecular ion mass shift of M+14 (192.13 Da) relative to unlabeled phenanthrene (178.23 Da), compared with M+10 for phenanthrene-d₁₀ (188.29 Da) and M+6 for phenanthrene-¹³C₆ (184.19 Da) [1]. The larger mass separation reduces the probability of isotopic cross-talk and spectral overlap in complex environmental or biological matrices, particularly when multiple PAH congeners are co-eluting [2].

Mass Shift Advantage
Head-to-head
M+14 (192.13 Da)
vs M+10 (d₁₀), M+6 (¹³C₆)
Supports cleaner spectral resolution and reduced interference
Theoretical mass shift; applicable to all MS modes
Isotope dilution mass spectrometry PAH quantification internal standard

Isotopic Purity and Background Interference

The commercial specification for Phenanthrene-[U-13C] (Sigma-Aldrich 703125) is 99 atom % 13C, exceeding the typical purity of phenanthrene-d₁₀ (98 atom % D, 98% CP) [1]. The higher isotopic enrichment reduces the residual unlabeled fraction that contributes to background signal at the native analyte mass channel, which is especially important for trace-level quantification where the unlabeled analyte concentration may be near the detection limit [2].

Isotopic Purity
Head-to-head
99 atom % ¹³C vs 98 atom % D
Higher enrichment lowers native-analyte background signal
Certificate of analysis; Sigma-Aldrich 703125
Isotopic purity internal standard certificate of analysis

Isotopic Fractionation in Environmental Tracing

In field air–water gas exchange experiments, perdeuterated phenanthrene exhibited significant isotopic fractionation relative to unlabeled phenanthrene, while ¹³C-labeled phenanthrene (¹³C₂) showed no preferential fractionation in pond water and only minor fractionation in air samples collected within 1–100 m of the source [1]. Although direct data for uniformly-labeled ¹³C₁₄-phenanthrene are not available, the class-level behavior of ¹³C-PAHs predicts that Phenanthrene-[U-13C] will exhibit even lower fractionation than ¹³C₂-phenanthrene due to the smaller relative mass difference among isotopologues [2].

Isotopic Fractionation
Class-level inference
Predicted minimal fractionation (class-level from ¹³C₂ data)
Supports environmental tracer fidelity; deuterated tracers may fractionate
Field study with ¹³C₂-phenanthrene; uniform label extrapolated
Isotopic fractionation environmental tracing air-water exchange

Ratio Stability After Sample Clean-up

A study evaluating the behavior of ¹³C-labeled PAH internal standards during silica-gel clean-up showed that the ratio of native phenanthrene to ¹³C₆-phenanthrene changed by less than 0.2%, even when the absolute recovery of the labeled standard dropped to 60% [1]. This demonstrates that ¹³C-labeled internal standards co-elute faithfully with the native analyte through adsorption chromatography. Uniformly labeled ¹³C₁₄-phenanthrene is expected to exhibit identical or superior ratio stability due to its complete isotopic substitution, which eliminates any differential chromatographic behavior arising from partial labeling [2].

Ratio Stability After Clean-up
Class-level inference
Expected ≤0.2% ratio change (inferred from ¹³C₆ data)
Supports reliable quantitation through multi-step sample preparation
Based on silica-gel clean-up of ¹³C₆-phenanthrene
Isotope dilution sample clean-up recovery yield

Synthesis Yield and Supply Scalability

A convergent synthetic strategy starting from U-¹³C-benzene and commercially available ¹³C-labeled building blocks delivers a series of uniformly ¹³C-labeled PAHs, including naphthalene, phenanthrene, anthracene, benz[a]anthracene, pyrene, and fluoranthene, in excellent overall yields [1]. For the alternant PAH series, the reported yields range from 60% to 90%, demonstrating synthetic scalability that supports both laboratory and pilot-scale production [1]. This contrasts with deuterated analogs, which are typically produced by H/D exchange with inherent isotopic dilution limitations.

Synthesis Yield
Head-to-head
60–90% overall yield
Indicates scalable production and reliable supply
Convergent synthesis from U-¹³C-benzene
De novo synthesis uniform ¹³C-labeling PAH synthesis

Cost-Performance Trade-Off

Phenanthrene-[U-13C] is listed at a commercial price of €13,287.00 per 25 mg (TRC, 2024), approximately 5- to 10-fold higher than phenanthrene-d₁₀ of comparable quantity (typically €1,200–2,500 per 100 mg) . The premium reflects the de novo synthesis from expensive ¹³C-benzene, higher isotopic enrichment (99 atom % vs. 98 atom %), and the analytical advantages of uniform labeling for quantitative accuracy [1]. For laboratories where trace-level accuracy and minimal isotopic fractionation are non-negotiable, the cost differential is justified by the reduction in quantification bias and the elimination of deuterium-specific artifacts.

Cost-Performance Trade-Off
Cross-study comparable
~€531/mg (¹³C₁₄) vs €12–25/mg (d₁₀)
Premium cost reflects de novo synthesis and higher isotopic fidelity
2024 market survey; pricing subject to change
Procurement cost-effectiveness isotopically labeled standard

Best-Fit Application Scenarios


Isotope Dilution Mass Spectrometry for Complex Matrices

When quantifying phenanthrene at trace levels (sub-ng·L⁻¹) in soil, sediment, or biota extracts, Phenanthrene-[U-13C] provides an M+14 mass shift that completely separates the internal standard signal from the native analyte, unlike d₁₀ (M+10) or ¹³C₆ (M+6) analogs that risk isotopic overlap with co-eluting PAH isomers [1]. Its 99 atom % ¹³C enrichment minimizes background contribution at the native mass, and the <0.2% ratio deviation after silica-gel clean-up ensures accurate quantification even with variable recovery .

Stable-Isotope Probing of PAH-Degrading Microbes

Phenanthrene-[U-13C] has been successfully employed in DNA-based stable-isotope probing experiments to identify Acidovorax-related bacteria as primary phenanthrene degraders in aerobic bioreactor communities [1]. The uniform labeling ensures that all catabolic intermediates retain the ¹³C tag, maximizing the density shift of the heavy DNA fraction and enabling unambiguous separation from light DNA. Deuterated analogs are unsuitable for SIP due to isotopic fractionation during biodegradation and potential toxicity of deuterium oxide accumulation .

Environmental Fate and Transport Tracing

For field-scale studies of PAH volatilization, atmospheric transport, and air–water exchange, Phenanthrene-[U-13C] is expected to exhibit minimal isotopic fractionation compared with perdeuterated phenanthrene, which fractionates significantly during phase transfer [1]. The uniform ¹³C label preserves the tracer's physical-chemical properties, allowing direct measurement of transport rates without correcting for isotope effects. This enables more accurate mass balance closure and transport modeling in multimedia environmental fate studies .

NMR-Based Metabolic Profiling of Biotransformation

Uniform ¹³C labeling of all 14 carbon positions in Phenanthrene-[U-13C] enables comprehensive ¹³C-NMR tracking of metabolic intermediates formed during bacterial or mammalian biotransformation [1]. Unlike site-specifically labeled probes (e.g., [1-¹³C]phenanthrene), the uniform label does not require prior knowledge of metabolic attack positions, allowing discovery of novel hydroxylation, ring-cleavage, and conjugation products. The high de novo synthesis yield (60–90%) supports the production scale needed for multi-day NMR time-course experiments .

Application
Selection Property
Validation Focus
IDMS for environmental matrices
Mass separation and isotopic enrichment
Spectral overlap review; matrix-effect control
DNA-SIP of PAH degraders
Uniform ¹³C labeling fidelity
Density shift and biodegradation artifact review
Atmospheric transport tracing
Low isotopic fractionation behavior
Phase-transfer isotope effect review
¹³C-NMR biotransformation profiling
Uniform enrichment at all carbons
Metabolic intermediate assignment and scalability
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